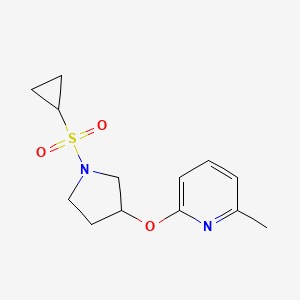
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a useful research compound. Its molecular formula is C13H18N2O3S and its molecular weight is 282.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a pyridine ring and a pyrrolidine moiety, suggest significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O3S, indicating the presence of a sulfonyl group which may influence its biological activity through various mechanisms. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions. This mechanism may lead to modulation of enzyme activities or receptor interactions, contributing to its pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various biological functions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antiinflammatory Effects
Studies have shown that compounds with similar structures possess anti-inflammatory properties. The modulation of inflammatory pathways may be mediated through the inhibition of pro-inflammatory cytokines.
Anticancer Potential
Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This effect could be linked to its ability to interfere with cell cycle regulation and promote programmed cell death.
Data Table: Biological Activity Summary
Case Studies
- Anti-inflammatory Activity : In a study examining the effects of similar pyridine derivatives on inflammation, it was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases (Reference ).
- Cancer Cell Studies : A recent publication demonstrated that a related compound induced apoptosis in breast cancer cell lines via the intrinsic apoptotic pathway, highlighting the potential for further development in oncology (Reference ).
- Neuroprotection : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration, indicating that these compounds could mitigate oxidative stress and inflammation in neuronal cells (Reference ).
Eigenschaften
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-2-4-13(14-10)18-11-7-8-15(9-11)19(16,17)12-5-6-12/h2-4,11-12H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLCJBGFEBUXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














